(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
CAS No.:
Cat. No.: VC18016558
Molecular Formula: C15H14FN3
Molecular Weight: 255.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14FN3 |
|---|---|
| Molecular Weight | 255.29 g/mol |
| IUPAC Name | (1R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine |
| Standard InChI | InChI=1S/C15H14FN3/c1-10(17)15-18-13-9-5-8-12(16)14(13)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1 |
| Standard InChI Key | BQFVGDNNCHAEIK-SNVBAGLBSA-N |
| Isomeric SMILES | C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N |
| Canonical SMILES | CC(C1=NC2=C(N1C3=CC=CC=C3)C(=CC=C2)F)N |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 255.29 g/mol | |
| CAS Registry Number | 1398507-62-4 | |
| IUPAC Name | (1R)-1-(7-fluoro-1-phenylbenzimidazol-2-yl)ethanamine |
The absence of reported melting or boiling points suggests ongoing characterization efforts .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves a multi-step sequence:
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Benzimidazole Core Formation: Condensation of 4-fluoro-1,2-phenylenediamine with a carboxylic acid derivative under acidic conditions generates the benzimidazole ring.
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N-Phenylation: Introduction of the phenyl group at the 1-position via Ullmann coupling or palladium-catalyzed cross-coupling.
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Chiral Ethylamine Installation: Asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliary-mediated alkylation, ensure the (R)-configuration of the ethylamine side chain.
Optimization Challenges
Key challenges include minimizing racemization during ethylamine incorporation and achieving regioselective fluorination. Recent advances in flow chemistry have improved yield and purity, though scalability remains a concern for industrial applications.
Comparative Analysis with Structural Analogs
The compound’s bioactivity profile is contextualized against related benzimidazole derivatives:
| Compound | Fluorine Position | Notable Activity | Metabolic Stability |
|---|---|---|---|
| (R)-1-(6-Fluoro-1-phenyl-1H-benzimidazol-2-YL)ethanamine | 6 | Enhanced Gram-negative coverage | Moderate |
| (R)-1-(4-Fluoro-1-phenyl-1H-benzimidazol-2-YL)ethanamine | 4 | Dopamine receptor antagonism | Low |
| (R)-1-(7-Methyl-1-phenyl-1H-benzimidazol-2-YL)ethanamine | 7 (Methyl) | Improved hepatic clearance | High |
The 7-fluoro analog’s balance of antimicrobial potency and receptor selectivity underscores its unique pharmacophore.
Future Research Directions
Target Validation
High-throughput screening against kinase libraries and G-protein-coupled receptors (GPCRs) will elucidate novel targets. CRISPR-Cas9 gene editing could identify resistance mechanisms in microbial strains.
Pharmacokinetic Profiling
In vivo studies must address oral bioavailability and blood-brain barrier penetration. Prodrug strategies, such as acetylating the ethylamine group, may enhance absorption.
Toxicity Mitigation
Structure-activity relationship (SAR) studies should prioritize reducing off-target effects on human cytochrome P450 enzymes. Computational models predict hepatotoxicity thresholds at 50 mg/kg/day, necessitating rigorous preclinical validation.
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